molecular formula C12H13BN2O2 B14074433 (2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid

(2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14074433
M. Wt: 228.06 g/mol
InChI Key: FLYVWISCZAQWDL-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a cyclopropyl group and an imidazole ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be functionalized with a boronic acid group . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the stability of the functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the cyclopropyl and imidazole groups, making it less versatile in certain applications.

    (4-(1H-imidazol-1-yl)phenyl)boronic acid: Similar but lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    Cyclopropylboronic acid: Lacks the imidazole and phenyl groups, limiting its applications in medicinal chemistry.

Uniqueness

(2-Cyclopropyl-4-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the combination of the cyclopropyl group, imidazole ring, and boronic acid group

Properties

Molecular Formula

C12H13BN2O2

Molecular Weight

228.06 g/mol

IUPAC Name

(2-cyclopropyl-4-imidazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C12H13BN2O2/c16-13(17)12-4-3-10(15-6-5-14-8-15)7-11(12)9-1-2-9/h3-9,16-17H,1-2H2

InChI Key

FLYVWISCZAQWDL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CN=C2)C3CC3)(O)O

Origin of Product

United States

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